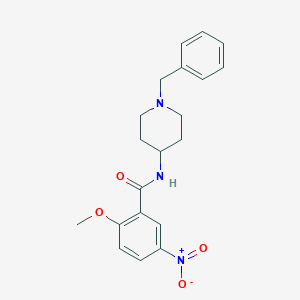![molecular formula C21H23ClFN3OS B373927 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide](/img/structure/B373927.png)
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dibenzo thiepin core, a piperazine ring, and a propionamide group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide typically involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is then functionalized with chlorine and fluorine atoms through halogenation reactions. The piperazine ring is introduced via nucleophilic substitution reactions, and the final step involves the addition of the propionamide group through amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
Aplicaciones Científicas De Investigación
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
- 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-propanol
- 11-chloro-7-fluoro-2-isopropyl-10,11-dihydrodibenzo [b,f,]thiepin
Uniqueness
Compared to similar compounds, 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it more effective in various applications .
Propiedades
Fórmula molecular |
C21H23ClFN3OS |
|---|---|
Peso molecular |
419.9g/mol |
Nombre IUPAC |
3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H23ClFN3OS/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27/h1-4,11,13,18H,5-10,12H2,(H2,24,27) |
Clave InChI |
YTRZDTTZCDSVOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F |
SMILES canónico |
C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)(3-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B373845.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B373849.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanenitrile](/img/structure/B373851.png)
![10,12-Dihydrobenzo[b][1,6]benzothiazocine-11-thione](/img/structure/B373852.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B373853.png)
![ethyl 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanoate](/img/structure/B373857.png)
![{5-Chloro-2-[(2-fluorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373858.png)
![ethyl 11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylate](/img/structure/B373859.png)
![5H-dibenzo[b,g][1,4]thiazocin-6(7H)-one 5H-dibenzo[b,g][1,4]thiazocin-6(7H)-ylidenehydrazone](/img/structure/B373860.png)
![N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine](/img/structure/B373863.png)
![N-{2-[(4-bromophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373865.png)
